Physicochemical Profiling and Synthetic Utility of 4-[4-(Benzyloxy)phenyl]-1,3-thiazole-2-carbaldehyde
Physicochemical Profiling and Synthetic Utility of 4-[4-(Benzyloxy)phenyl]-1,3-thiazole-2-carbaldehyde
Target Audience: Synthetic Chemists, Medicinal Chemistry Researchers, and Drug Development Professionals Document Type: Technical Whitepaper & Laboratory Guide
Executive Summary
In contemporary medicinal chemistry, the rational design of small-molecule therapeutics heavily relies on versatile, modular building blocks. 4-[4-(Benzyloxy)phenyl]-1,3-thiazole-2-carbaldehyde (CAS: 383141-54-6) represents a highly privileged scaffold. It integrates three distinct functional domains: an electrophilic carbaldehyde, a bioisosteric 1,3-thiazole core, and a lipophilic, cleavable benzyloxy ether.
This technical guide provides an in-depth analysis of its physicochemical properties, molecular weight characteristics, and field-proven experimental workflows. By understanding the intrinsic causality between its structural electronics and its macroscopic reactivity, researchers can effectively leverage this intermediate for the synthesis of complex kinase inhibitors, antimicrobial agents, and fluorescent probes.
Physicochemical Properties & Molecular Weight Analysis
Accurate physicochemical profiling is the cornerstone of robust assay development and downstream pharmacokinetic (PK) optimization. The target molecule possesses a molecular formula of C₁₇H₁₃NO₂S , which dictates a specific set of mass and polarity characteristics.
Quantitative Data Summary
The following table synthesizes the core quantitative metrics of the compound, essential for stoichiometric calculations and liquid chromatography-mass spectrometry (LC-MS) method development [1, 2].
| Property | Value | Analytical Significance |
| Chemical Name | 4-[4-(Benzyloxy)phenyl]-1,3-thiazole-2-carbaldehyde | Standard IUPAC nomenclature. |
| CAS Registry Number | 383141-54-6 | Primary identifier for inventory and safety data [1]. |
| Molecular Formula | C₁₇H₁₃NO₂S | Determines elemental composition. |
| Molecular Weight (MW) | 295.36 g/mol | Critical for precise molarity calculations in synthesis. |
| Exact Monoisotopic Mass | 295.0667 Da | Target mass for High-Resolution Mass Spectrometry (HRMS) [2]. |
| Topological Polar Surface Area | ~62.7 Ų | Predicts favorable passive cell membrane permeability. |
| Hydrogen Bond Donors | 0 | Indicates a lack of protic hydrogens (no -OH or -NH). |
| Hydrogen Bond Acceptors | 4 | Facilitates target-protein interactions (N, O, O, S) [3]. |
| Rotatable Bonds | 5 | Provides moderate conformational flexibility for induced fit. |
Structural Modularity and Electronic Causality
The reactivity of 4-[4-(Benzyloxy)phenyl]-1,3-thiazole-2-carbaldehyde is governed by the electronic cross-talk between its functional groups. The 1,3-thiazole ring is electron-deficient, which significantly enhances the electrophilicity of the C2-carbaldehyde. This makes the aldehyde highly susceptible to nucleophilic attack by primary amines, hydrazines, and active methylene compounds. Conversely, the bulky benzyloxy group at the para-position of the phenyl ring acts as a lipophilic shield, increasing the overall LogP of the molecule while protecting the sensitive phenolic oxygen from unwanted side reactions during early-stage synthesis [3].
Fig 1: Structural modularity and site-specific reactivity map of the target molecule.
Experimental Workflows & Validated Protocols
To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Causality is explicitly stated so that researchers understand why specific reagents and conditions are selected.
Protocol 1: Synthesis of Thiazole-Imine Derivatives (Schiff Base Condensation)
Objective: To exploit the C2-carbaldehyde for the synthesis of imine-linked pharmacophores.
Mechanistic Causality: The thiazole ring exerts a strong electron-withdrawing effect, rendering the C2-aldehyde highly reactive but simultaneously making the resulting imine highly susceptible to hydrolytic cleavage. Therefore, strictly anhydrous conditions and a physical dehydrating agent are mandatory to drive the thermodynamic equilibrium toward the imine product.
Step-by-Step Methodology:
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Preparation: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar under an argon atmosphere.
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Reagent Loading: Add 4-[4-(Benzyloxy)phenyl]-1,3-thiazole-2-carbaldehyde (1.0 eq, 295.36 mg, 1.0 mmol) and the desired primary amine (1.05 eq, 1.05 mmol).
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Solvation: Suspend the reagents in 10 mL of anhydrous ethanol. Note: Ethanol is preferred over methanol to allow for a higher reflux temperature, accelerating the condensation.
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Dehydration: Add 500 mg of activated 4Å molecular sieves or anhydrous MgSO4 .
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Reaction: Heat the mixture to reflux (78°C) for 4–6 hours.
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Self-Validation (TLC): Monitor the reaction via Thin Layer Chromatography (Hexane:EtOAc 3:1). The disappearance of the UV-active aldehyde spot (Rf ~0.6) and the appearance of a distinct, lower Rf imine spot confirms complete conversion.
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Workup: Filter the hot mixture through a Celite pad to remove the dehydrating agent. Concentrate the filtrate under reduced pressure to yield the crude imine, which can be recrystallized from hot ethanol.
Protocol 2: Chemoselective Hydrogenolysis of the Benzyloxy Ether
Objective: To unmask the phenolic hydroxyl group for subsequent late-stage functionalization (e.g., esterification, alkylation, or cross-coupling).
Mechanistic Causality: Standard hydrogenolysis of benzyl ethers typically requires 5–10% w/w Palladium on Carbon (Pd/C). However, the sulfur atom embedded in the 1,3-thiazole ring acts as a Lewis base that coordinates to the active palladium surface, partially poisoning the catalyst. To counteract this inherent limitation, the catalyst loading must be increased to 20% w/w, and a mixed solvent system is utilized to maintain solubility while facilitating optimal hydrogen gas transfer.
Fig 2: Optimized catalytic hydrogenolysis workflow for benzyloxy ether deprotection.
Step-by-Step Methodology:
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Dissolution: Dissolve 4-[4-(Benzyloxy)phenyl]-1,3-thiazole-2-carbaldehyde (1.0 mmol) in a 1:1 mixture of Ethyl Acetate and Ethanol (15 mL total).
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Purging: Degas the solution by bubbling Argon through the mixture for 10 minutes.
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Catalyst Addition: Carefully add 10% Pd/C (20% w/w relative to the substrate) under a continuous stream of Argon to prevent auto-ignition.
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Hydrogenation: Evacuate the flask and backfill with Hydrogen gas via a balloon. Repeat this purge cycle three times. Stir vigorously at room temperature for 24 hours.
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Self-Validation (LC-MS): Sample an aliquot, filter through a 0.22 µm syringe filter, and analyze via LC-MS. Look for the disappearance of the m/z 296.07 [M+H]+ peak and the appearance of the corresponding phenol product mass.
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Workup: Purge the flask with Argon. Filter the suspension through a pad of Celite, washing thoroughly with EtOAc. Concentrate the filtrate in vacuo to isolate the free phenol.
Conclusion
4-[4-(Benzyloxy)phenyl]-1,3-thiazole-2-carbaldehyde (MW: 295.36 g/mol ) is a highly strategic intermediate in synthetic chemistry. By understanding the exact physicochemical properties—specifically the exact mass for analytical tracking and the electronic interplay between the thiazole and the carbaldehyde—scientists can execute highly efficient, predictable transformations. The protocols provided herein are engineered to bypass common pitfalls, such as catalyst poisoning and hydrolytic instability, ensuring high-yield generation of downstream analogs.
References
- BLD Pharmatech Ltd. "383141-54-6 | 4-[4-(Benzyloxy)phenyl]-1,3-thiazole-2-carbaldehyde". BLD Pharm.
- Guidechem. "10-prop-2-enylphenothiazine-3,7-dicarboxaldehyde 1033960-09-6 wiki" (Reference for C₁₇H₁₃NO₂S Exact Mass and Properties). Guidechem.
- BIOFOUNT. "383141-54-6 | 4-[4-(Benzyloxy)phenyl]-1,3-thiazole-2-carbaldehyde".
